N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
Description
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide is a synthetic organic compound characterized by two distinct structural motifs:
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group: This phthalimide-derived moiety is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions and metabolic stability .
The compound’s butanamide linker bridges these groups, providing conformational flexibility.
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c28-22(11-6-16-27-23(29)20-9-4-5-10-21(20)24(27)30)25-17-12-14-19(15-13-17)33(31,32)26-18-7-2-1-3-8-18/h4-5,9-10,12-15,18,26H,1-3,6-8,11,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHDIMCQNMIGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(cyclohexylsulfamoyl)phenylamine, followed by its reaction with 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid under specific conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Substituent Diversity: The target compound’s cyclohexylsulfamoyl group distinguishes it from analogs with benzyl (13b), phosphonium (2a), or carboxylic acid (14a) substituents.
- Linker Flexibility : The butanamide linker in the target compound is shorter than the alkyl chains in phosphonium analogs (2a), which may limit membrane penetration compared to lipophilic phosphonium derivatives .
Biological Activity
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrase and certain proteases. The isoindole moiety may contribute to the compound's ability to bind to DNA or RNA structures, influencing cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Line Sensitivity : The compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia). IC50 values ranged from 0.13 to 8.28 μM, indicating potent activity against these cells .
Mechanisms of Anticancer Activity
The anticancer effects are believed to arise from multiple mechanisms:
- Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : Studies suggest that it activates caspase pathways and promotes the release of cytochrome c from mitochondria .
- Selective Toxicity : The compound exhibits preferential toxicity towards cancer cells while sparing normal cells, as evidenced by tests on fibroblasts and hepatocytes .
Case Study 1: Breast Cancer Model
In a study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, researchers observed a dose-dependent decrease in cell viability. The most effective concentration resulted in an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
Case Study 2: Leukemia Cell Lines
Another investigation assessed the effects on K562 cells, revealing that treatment with the compound led to notable apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
